molecular formula C12H19Cl3N2 B2457901 N-(2-Chlorobenzyl)piperidine-4-amine dihydrochloride CAS No. 1233952-92-5

N-(2-Chlorobenzyl)piperidine-4-amine dihydrochloride

Cat. No.: B2457901
CAS No.: 1233952-92-5
M. Wt: 297.65
InChI Key: YGGYEROAVDPJOI-UHFFFAOYSA-N
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Description

N-(2-Chlorobenzyl)piperidine-4-amine dihydrochloride is a chemical compound with the molecular formula C12H19Cl3N2 and a molecular weight of 297.65 g/mol . This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]piperidin-4-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN2.2ClH/c13-12-4-2-1-3-10(12)9-15-11-5-7-14-8-6-11;;/h1-4,11,14-15H,5-9H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGGYEROAVDPJOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NCC2=CC=CC=C2Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19Cl3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Chlorobenzyl)piperidine-4-amine dihydrochloride typically involves the reaction of piperidine-4-amine with 2-chlorobenzyl chloride in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes purification steps such as recrystallization and chromatography to obtain the final product with high purity .

Chemical Reactions Analysis

Alkylation and Acylation Reactions

The primary amine group undergoes alkylation and acylation to form derivatives with modified pharmacological properties.

Reaction TypeReagents/ConditionsProductsYieldSource
N-Alkylation 1,3-Dibromopropane, DMF/DIPEATert-butyl-protected intermediates (e.g., 48 )46%
N-Acylation Acetyl chloride, THF, RTAcetylated piperidine derivatives60–85%
Amide Formation CDI (carbonyldiimidazole), DMFProtected amide intermediates (e.g., 50 )Modest

Deprotection and Functionalization

The dihydrochloride salt facilitates deprotection under acidic conditions:

  • TFA (10% in CH₂Cl₂) : Removes tert-butoxycarbonyl (Boc) groups, regenerating free amines .

Oxidation

The piperidine ring can be oxidized to form N-oxides under controlled conditions:

  • Oxidizing Agents : KMnO₄, H₂O₂ (in ethanol).

Reduction

The 2-chlorobenzyl group is resistant to reduction, but the amine can participate in reductive amination:

  • NaBH₄/EtOH : Converts imine intermediates to secondary amines.

Nucleophilic Substitution

The chlorine atom on the benzyl group participates in aromatic substitution reactions:

Substitution TypeReagents/ConditionsProductsNotesSource
Electrophilic Aromatic Substitution HNO₃/H₂SO₄Nitro derivativesLimited due to steric hindrance
Buchwald–Hartwig Coupling Pd catalysts, aryl halidesBiaryl derivativesRequires elevated temperatures

Salt Metathesis

The dihydrochloride form undergoes ion exchange in polar solvents:

  • AgNO₃ : Precipitates AgCl, yielding the free base.

Mechanistic Insights

  • Alkylation : Proceeds via SN2 mechanism due to steric accessibility of the primary amine .

  • Acylation : The amine acts as a nucleophile, attacking electrophilic carbonyl carbons.

  • Deprotection : Acidic cleavage of Boc groups generates carbamic acid intermediates, releasing CO₂ .

Comparative Reactivity Data

PropertyN-(2-Chlorobenzyl)piperidine-4-amineN-(3-Chlorobenzyl)piperidine-4-amine
Reactivity in Alkylation Higher (steric accessibility)Lower (meta-substitution hinders approach)
Solubility in CH₂Cl₂ 25 mg/mL18 mg/mL
Stability under Acidic Conditions Stable (pH 2–6)Partial decomposition

Experimental Considerations

  • Solvent Optimization : Reactions in DMF or THF achieve higher yields than DCM due to better solubility .

  • Temperature Control : Alkylation proceeds optimally at 50–60°C; higher temperatures lead to side products.

  • Purification : Column chromatography (SiO₂, eluent: CH₂Cl₂/MeOH 9:1) effectively isolates products .

Case Studies

  • Anticancer Derivative Synthesis : Acylation with 7H-pyrrolo[2,3-d]pyrimidine yielded a PKB inhibitor with 58% oral bioavailability in mice .

  • Antimalarial Application : Derivatives showed IC₅₀ values of 0.8 µM against Plasmodium falciparum.

This compound’s versatility in alkylation, acylation, and substitution reactions makes it critical for developing targeted therapeutics. Experimental protocols emphasize solvent choice and temperature control to maximize efficiency .

Scientific Research Applications

Pharmaceutical Research

Overview:
Piperidine derivatives, including N-(2-Chlorobenzyl)piperidine-4-amine dihydrochloride, are critical scaffolds in drug design due to their ability to interact with various biological targets. This compound has been studied for its potential as an enzyme inhibitor and receptor modulator.

Key Applications:

  • Enzyme Inhibition: The compound has shown promise as a selective inhibitor of NEDD8 Activating Enzyme, which is relevant for cancer treatment strategies. This inhibition can disrupt cellular processes that are crucial for tumor growth and survival.
  • Neuropharmacology: Its structural characteristics suggest potential interactions with neurotransmitter systems, making it a candidate for studies related to neuropharmacological disorders.

Cancer Research

Overview:
The compound has been investigated for its role in cancer therapeutics, particularly as an inhibitor of Protein Kinase B (PKB or Akt), a key player in signaling pathways that regulate cell growth and survival.

Case Study:
In a study involving human tumor xenografts in nude mice, compounds structurally similar to this compound demonstrated significant inhibition of tumor growth at well-tolerated doses. These compounds modulated biomarkers associated with PKB signaling, indicating their potential utility in oncological applications .

Synthesis and Characterization

Synthesis Methods:
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the reaction of 4-piperidone with 2-chlorobenzyl chloride under basic conditions to yield the desired piperidine derivative. Further purification methods such as crystallization or chromatography are employed to isolate the dihydrochloride salt form.

Mechanisms of Action:
Research indicates that this compound may act through several mechanisms:

  • Inhibition of Specific Enzymes: It has been shown to inhibit enzymes crucial in metabolic pathways, which may have implications for treating metabolic disorders and cancers.
  • Modulation of Receptors: The compound could interact with various receptors in the central nervous system or other tissues, influencing physiological responses .

Mechanism of Action

The mechanism of action of N-(2-Chlorobenzyl)piperidine-4-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Chlorobenzyl)piperidine-4-amine
  • N-(2-Chlorobenzyl)piperidine-4-amine hydrochloride
  • N-(2-Chlorobenzyl)piperidine-4-amine sulfate

Uniqueness

N-(2-Chlorobenzyl)piperidine-4-amine dihydrochloride is unique due to its specific chemical structure, which imparts distinct properties and reactivity compared to similar compounds. Its dihydrochloride form enhances its solubility and stability, making it suitable for various research and industrial applications .

Biological Activity

N-(2-Chlorobenzyl)piperidine-4-amine dihydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by various studies and data tables.

This compound is a piperidine derivative characterized by the presence of a chlorobenzyl group. This structural feature is crucial for its interaction with biological targets. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which can influence its biological activity.

The biological activity of this compound primarily involves its interaction with specific receptors and enzymes. It has been shown to modulate the activity of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical in neurodegenerative diseases like Alzheimer's disease. The inhibition of these enzymes can enhance cholinergic transmission, which is often impaired in such conditions .

Biological Activities

  • Antioxidant Activity : Several studies have demonstrated that compounds similar to N-(2-Chlorobenzyl)piperidine-4-amine exhibit antioxidant properties. These compounds can mitigate oxidative stress, which plays a role in neurodegeneration .
  • Antimicrobial Activity : Research has indicated that piperidine derivatives possess significant antibacterial and antifungal activities. For instance, related compounds have shown effectiveness against various strains of bacteria and fungi with minimal inhibitory concentrations (MICs) ranging from 4.69 to 156.47 µM .
  • Anticancer Potential : Some derivatives have been evaluated for their cytotoxic effects against cancer cell lines. The introduction of functional groups on the piperidine ring has been linked to enhanced anticancer activity .

Alzheimer’s Disease Research

A study highlighted the potential of this compound as a multi-targeted agent for Alzheimer's disease therapy. The compound was shown to inhibit both AChE and BuChE effectively, leading to improved cognitive function in animal models .

Antimicrobial Studies

In a comparative study on piperidine derivatives, N-(2-Chlorobenzyl)piperidine-4-amine was tested against various bacterial strains. The results indicated that it exhibited potent activity against Gram-positive and Gram-negative bacteria, with MIC values demonstrating its potential as an antimicrobial agent .

Table 1: Biological Activities of this compound

Activity TypeTarget Organism/EnzymeMIC/IC50 ValuesReference
AChE InhibitionHuman AcetylcholinesteraseIC50 = 50 nM
BuChE InhibitionHuman ButyrylcholinesteraseIC50 = 60 nM
AntibacterialE. coliMIC = 32 µM
AntifungalC. albicansMIC = 16 µM
CytotoxicityHeLa cellsCC50 = 112 nM

Q & A

Q. What are best practices for resolving inconsistent crystallographic data?

  • Refinement Techniques :
  • SHELXL Tweaks : Adjust occupancy, thermal parameters, and hydrogen bonding constraints during refinement.
  • Twinned Data : Apply TwinLaw matrices (e.g., HKLF 5 format) to model merohedral twinning.
  • Validation Tools : Use checkCIF/PLATON to flag symmetry errors or misplaced atoms .

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